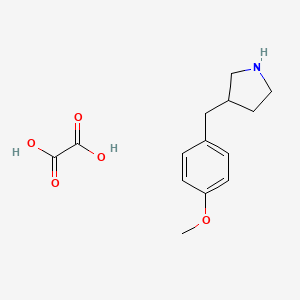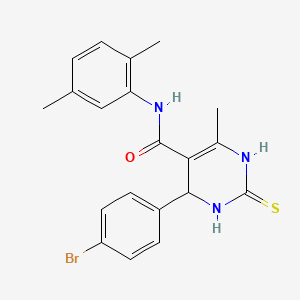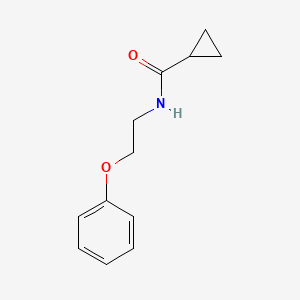
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid” is a chemical compound with the CAS Number: 1009486-78-5. It has a molecular weight of 314.36 . The IUPAC name for this compound is N2- [ (2,5-dimethylphenyl)sulfonyl]glutamine .
Molecular Structure Analysis
The InChI code for “4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid” is 1S/C13H18N2O5S/c1-8-3-4-9 (2)11 (7-8)21 (19,20)15-10 (13 (17)18)5-6-12 (14)16/h3-4,7,10,15H,5-6H2,1-2H3, (H2,14,16) (H,17,18) .Wissenschaftliche Forschungsanwendungen
Synthesis Applications 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid is a key intermediate in the synthesis of various compounds. For instance, its derivative, 4-(3-Amino-2-carboxy phenyl) butanoic acid, is vital for the synthesis of new thymidylate synthases inhibitors, offering advantages such as low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013). Additionally, the compound is involved in the high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. This process includes steps like N-alkylation, carbamoylation, and intramolecular cyclization (R. K. Vaid et al., 2014).
Structural Analysis The compound is part of structures characterized by extensive intra- and intermolecular hydrogen bonds, as observed in derivatives like 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide. These structures form various molecular arrangements, such as dimeric units and tetrameric units, influenced by the positioning of methyl groups (W. Siddiqui et al., 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-amino-2-[(2,5-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8-3-4-9(2)11(7-8)21(19,20)15-10(13(17)18)5-6-12(14)16/h3-4,7,10,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWYNWLIBJFMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)

![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)


![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)

